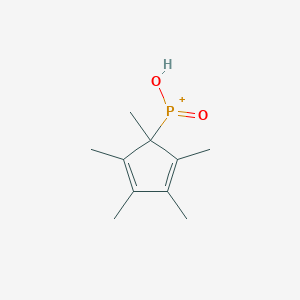
Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium is a complex organophosphorus compound It features a unique structure with a hydroxy group, an oxo group, and a pentamethylcyclopentadienyl ring attached to a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with a phosphorus-containing reagent under controlled conditions. One common method is the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with phosphorus trichloride (PCl₃) in the presence of a base, followed by hydrolysis to introduce the hydroxy and oxo groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxy and oxo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as organolithium or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphine derivatives with hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium involves its interaction with molecular targets through its hydroxy and oxo groups. These functional groups can form hydrogen bonds and coordinate with metal centers, influencing various biochemical pathways. The compound’s pentamethylcyclopentadienyl ring also plays a role in stabilizing reactive intermediates and facilitating electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A precursor in the synthesis of Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium.
Phosphine Oxides: Compounds with similar phosphorus-oxygen functionalities.
Cyclopentadienyl Complexes: Compounds featuring cyclopentadienyl rings coordinated to metal centers.
Uniqueness
This compound is unique due to its combination of hydroxy, oxo, and pentamethylcyclopentadienyl groups
Eigenschaften
CAS-Nummer |
89760-33-8 |
|---|---|
Molekularformel |
C10H16O2P+ |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
hydroxy-oxo-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium |
InChI |
InChI=1S/C10H15O2P/c1-6-7(2)9(4)10(5,8(6)3)13(11)12/h1-5H3/p+1 |
InChI-Schlüssel |
JYHRRKFNUZWYPF-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=C(C(C(=C1C)C)(C)[P+](=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


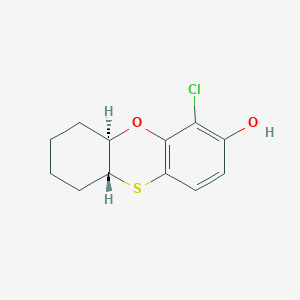

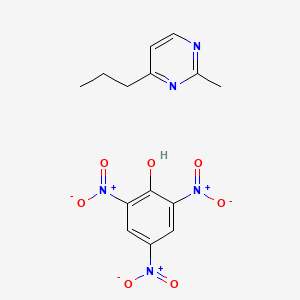
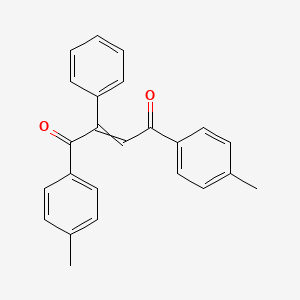
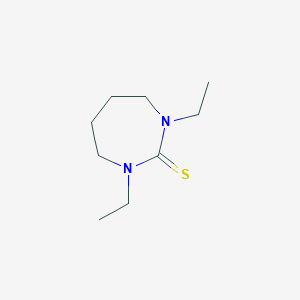
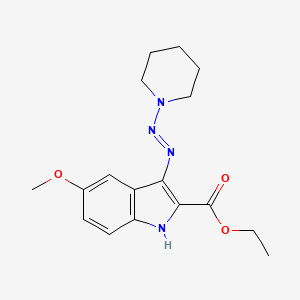
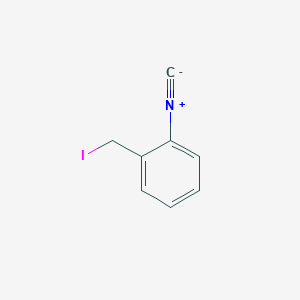

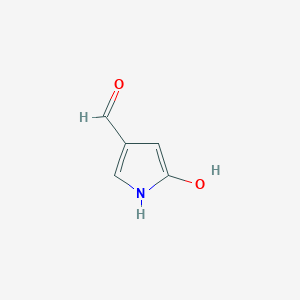
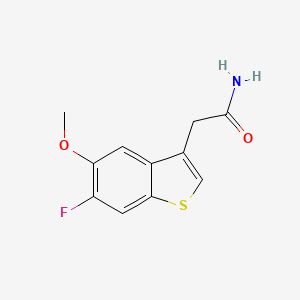
![Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl-](/img/structure/B14391784.png)
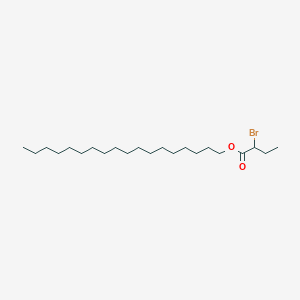
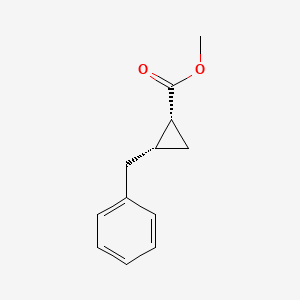
![N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine](/img/structure/B14391800.png)
